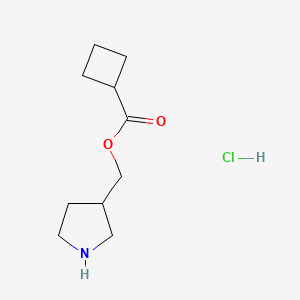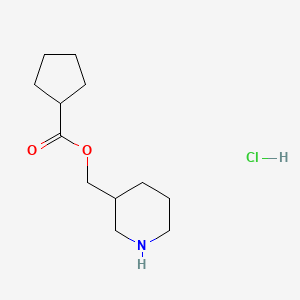![molecular formula C14H12BrN3O B1397459 7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 884503-95-1](/img/structure/B1397459.png)
7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine
Übersicht
Beschreibung
“7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine” is a complex organic compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have been the subject of numerous studies due to their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazolopyridines in general can be synthesized from both a preformed pyrazole or pyridine . The synthetic methods often involve various substitution patterns .Molecular Structure Analysis
The molecular structure of this compound would include a pyrazolo[4,3-b]pyridine core, which is a bicyclic heterocyclic compound formed by the fusion of a pyrazole and a pyridine ring . It also has a benzyloxy group at the 7-position, a bromo group at the 3-position, and a methyl group at the 5-position.Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazolopyridine Derivatives
Pyrazolopyridines, including compounds like 7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine, are synthesized through various methods, which are crucial for their application in medicinal chemistry. The synthesis often involves condensation–dehydration reactions or condensation with aldehydes under oxidative conditions .
Kinase Inhibition
These compounds have been studied for their potential as kinase inhibitors, which can play a significant role in the treatment of various diseases, including cancer .
Antimicrobial Properties
The structural features of pyrazolopyridines allow for antimicrobial activity, making them candidates for developing new antimicrobial agents .
Biological Activity
The biological activity of pyrazolopyridines is a field of interest due to their potential therapeutic applications. Studies have been conducted to explore their general biological effects .
Pharmaceutical Development
The pharmacological potential of pyrazolopyridines is being explored for the development of new drugs. Their unique structure allows for the creation of compounds with specific desired effects .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound “7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine” belongs to the class of pyrazolopyridines
Mode of Action
Many pyrazolopyridines are known to interact with their targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific information on the target of “7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine”, it’s challenging to determine the exact biochemical pathways it affects. Pyrazolopyridines are often involved in pathways related to their biological activity .
Eigenschaften
IUPAC Name |
3-bromo-5-methyl-7-phenylmethoxy-2H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O/c1-9-7-11(12-13(16-9)14(15)18-17-12)19-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWZPTZHWSIBOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(NN=C2C(=C1)OCC3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[2,4-Di(tert-butyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397377.png)




![3-([1,1'-Biphenyl]-4-ylmethoxy)azetidine](/img/structure/B1397384.png)
![2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397385.png)
![2-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397387.png)
![3-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397388.png)
![2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397391.png)
![4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397395.png)
![3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397396.png)
![Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397397.png)
